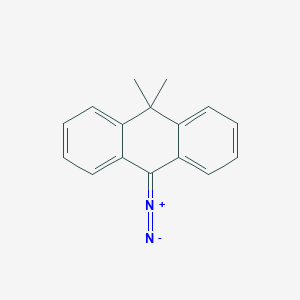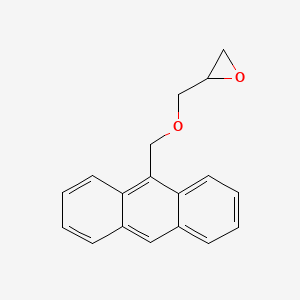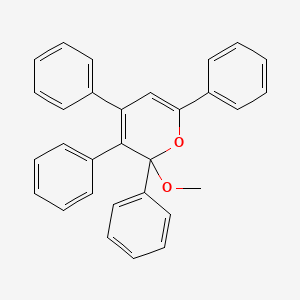
5-Amino-1,2-benzothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,2-benzothiazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an amino group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-benzothiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate carboxylic acid derivative. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. For example, the use of iodine as a catalyst in dimethylformamide (DMF) has been reported to yield good results .
Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials. This approach is related to green chemistry principles and aims to minimize the environmental impact of the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Amino-1,2-benzothiazole-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 5-Amino-1,2-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound’s ability to interfere with these enzymes makes it a promising candidate for the development of new antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the carboxylic acid group.
Benzothiazole-2-carboxylic acid: Similar but lacks the amino group.
2-Amino-4-methylbenzothiazole: Contains a methyl group instead of a carboxylic acid group.
Uniqueness
5-Amino-1,2-benzothiazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group in its structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
84387-92-8 |
|---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
5-amino-1,2-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-5-1-2-6-4(3-10-13-6)7(5)8(11)12/h1-3H,9H2,(H,11,12) |
InChI Key |
XCGFPHLCGZLPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NS2)C(=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


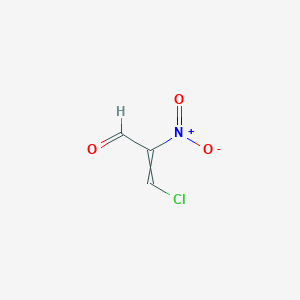
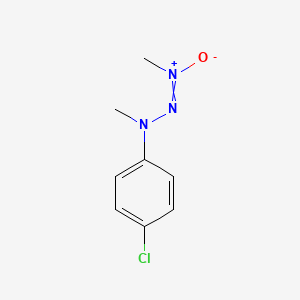


![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
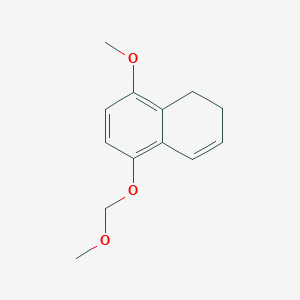
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
